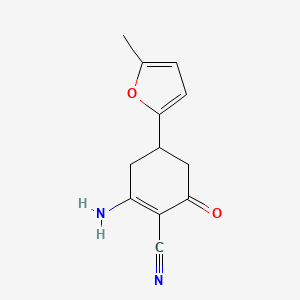

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(5-methylfuran-2-yl)-6-oxocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-2-3-12(16-7)8-4-10(14)9(6-13)11(15)5-8/h2-3,8H,4-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHQETJPXURLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC(=C(C(=O)C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative, the compound can be synthesized through a series of steps involving nitrile formation, amination, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry might be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile exhibit promising anticancer properties. The compound's structural features may contribute to its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with various enzymes could make it a candidate for developing therapeutic agents aimed at diseases where enzyme activity is dysregulated.

Neuroprotective Effects

Research has suggested that derivatives of this compound may possess neuroprotective effects, making them relevant in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action could involve modulation of oxidative stress pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some common synthetic routes:

Polymer Chemistry

The compound can serve as a building block in polymer chemistry, contributing to the development of new materials with tailored properties. Its unique structure allows for incorporation into copolymers that exhibit specific thermal and mechanical characteristics.

Nanotechnology

In nanotechnology, this compound is being explored for its potential use in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions may lead to applications in catalysis or as sensors.

Anticancer Research

One notable study highlighted the synthesis of a series of compounds based on the structure of this compound, which were tested against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that further exploration could yield effective anticancer agents.

Neuroprotection Study

Another case study focused on evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The findings indicated a reduction in neuroinflammation and improved motor function, supporting its potential therapeutic role.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexene Derivatives

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Ethoxy vs.

- Thienyl vs. Furyl : Substituting furan with thiophene (S instead of O) enhances aromaticity and may increase lipophilicity, impacting biological activity .

- Chromene vs. Cyclohexene : Compound 1E features a fused benzopyran ring, which extends conjugation and may improve photophysical properties compared to the cyclohexene core.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Notes:

Biological Activity

2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile, with the CAS number 1428139-53-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic properties.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a cyclohexene ring with an amino group and a carbonitrile substituent, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain oxazole derivatives possess activity against various bacterial strains, which may be relevant to the biological profile of this compound.

| Compound | MIC (µg/ml) against Bacteria |

|---|---|

| Example A | 3.2 (E. coli) |

| Example B | 1.6 (S. aureus) |

This table illustrates the minimum inhibitory concentration (MIC) values for different compounds tested against common bacterial strains, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies on related compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, derivatives with similar functional groups have been reported to inhibit angiogenesis, a critical process in tumor growth and metastasis.

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit enzymes involved in cancer progression.

- Interaction with DNA : Some derivatives show the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of this compound. For instance:

- Study on Antimicrobial Activity : A series of synthesized compounds based on the cyclohexene framework were tested against bacterial strains like E. coli and S. aureus, showing promising results comparable to standard antibiotics .

- Anticancer Activity Assessment : In vitro assays demonstrated that certain analogs could significantly reduce cell viability in breast cancer cell lines, indicating potential for further development as anticancer agents .

- Pharmacological Profile : The pharmacological properties were assessed through various assays including cytotoxicity tests and enzyme inhibition studies, revealing a multifaceted profile that warrants further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile?

- Methodological Answer : The compound can be synthesized via a multicomponent cyclocondensation reaction. A typical protocol involves heating a mixture of 4-methoxy-1-naphthol (or analogous precursors) with α-cyano-substituted nitriles in ethanol, using piperidine as a base catalyst. Reaction conditions (60–90 minutes at reflux) and stoichiometric ratios (1:1 molar ratio of reactants) are critical for achieving yields >75%. Post-synthesis purification via recrystallization in ethanol ensures product homogeneity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.8650 Å, b = 14.0010 Å, c = 14.3021 Å, and β = 94.697°. Refinement using SHELXL software (via full-matrix least-squares methods) confirms bond angles and torsion angles, such as O1—C4—C3 = 177.7° and C61—C6—C1 = 109.56°, critical for validating stereoelectronic effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ vibrations at 3300–3400 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.8–7.5 ppm for furyl and phenyl groups); ¹³C NMR identifies carbonyl (δ ~180 ppm) and nitrile (δ ~115 ppm) carbons.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 433.31 for [M+H]⁺) .

Advanced Research Questions

Q. How does the 5-methyl-2-furyl substituent influence the electronic properties of the cyclohexene ring?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal that the electron-donating methyl group on the furan ring stabilizes the conjugated π-system, reducing the HOMO-LUMO gap by ~0.5 eV compared to unsubstituted analogs. This enhances electrophilic reactivity at the nitrile group, as evidenced by Fukui indices .

Q. What strategies resolve discrepancies in crystallographic data interpretation for this compound?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C4—C5 = 1.51 Å vs. 1.48 Å in related structures) are addressed by:

- Twinned Data Analysis : Using SHELXL’s TWIN/BASF commands to model overlapping reflections.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···O contacts < 2.5 Å) to validate packing efficiency .

Q. How is ring puckering quantified in the cyclohexene moiety?

- Methodological Answer : Cremer-Pople puckering parameters (θ, φ) are calculated from atomic coordinates. For this compound, θ = 25.3° and φ = 120.1°, indicating a chair-like distortion. The out-of-plane displacement (Δz) of the C4 atom (0.32 Å) confirms nonplanarity, critical for understanding steric interactions with substituents .

Q. What experimental controls ensure reproducibility in biological activity assays?

- Methodological Answer :

- Positive/Negative Controls : Use standard inhibitors (e.g., doxorubicin for cytotoxicity assays) and solvent blanks.

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (Hill equation) with triplicate measurements.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies arise from polymorphic variations (e.g., Form I vs. Form II). Techniques to resolve this include:

- Powder XRD : Compare experimental patterns with simulated data from SC-XRD.

- Thermogravimetric Analysis (TGA) : Identify solvent retention (weight loss >2% indicates hydrate formation).

- Solubility Parameter Calculations : Hansen solubility parameters (δₜ ~22 MPa¹/²) predict miscibility in DMSO > ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.